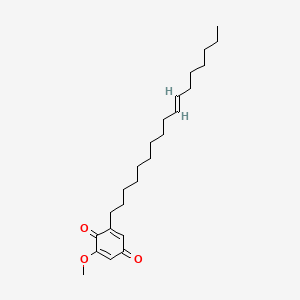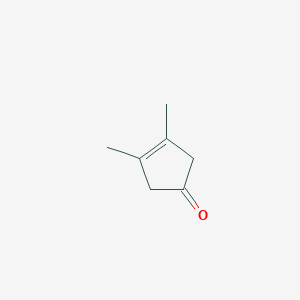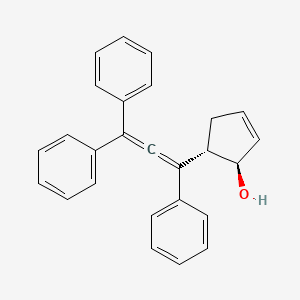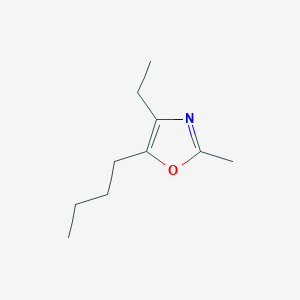
5-Butyl-4-ethyl-2-methyl-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butyl-4-ethyl-2-methyl-1,3-oxazole is an organic compound belonging to the class of oxazoles, which are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This compound is characterized by its unique substitution pattern, with butyl, ethyl, and methyl groups attached to the oxazole ring. Oxazoles have gained significant attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-4-ethyl-2-methyl-1,3-oxazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Van Leusen oxazole synthesis is a well-known method that utilizes tosylmethyl isocyanide (TosMIC) and aldehydes to form oxazoles . The reaction typically requires a base and can be carried out in ionic liquids to enhance yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can further improve the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
5-Butyl-4-ethyl-2-methyl-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of reduced oxazole derivatives.
Substitution: Substitution reactions can introduce new substituents onto the oxazole ring, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl or aryl groups onto the oxazole ring .
Aplicaciones Científicas De Investigación
5-Butyl-4-ethyl-2-methyl-1,3-oxazole has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-Butyl-4-ethyl-2-methyl-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-Butyl-4-ethyl-2-methyl-1,3-oxazole include other oxazole derivatives such as:
- 4,5-Dimethyl-2-phenyl-1,3-oxazole
- 2,4,5-Trimethyl-1,3-oxazole
- 5-Butyl-2,4-dimethyl-1,3-oxazole
Uniqueness
What sets this compound apart from these similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of butyl, ethyl, and methyl groups in specific positions on the oxazole ring can influence its reactivity, stability, and interaction with biological targets .
Propiedades
Número CAS |
84027-98-5 |
|---|---|
Fórmula molecular |
C10H17NO |
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
5-butyl-4-ethyl-2-methyl-1,3-oxazole |
InChI |
InChI=1S/C10H17NO/c1-4-6-7-10-9(5-2)11-8(3)12-10/h4-7H2,1-3H3 |
Clave InChI |
PKLKOVRXISCXGF-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(N=C(O1)C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


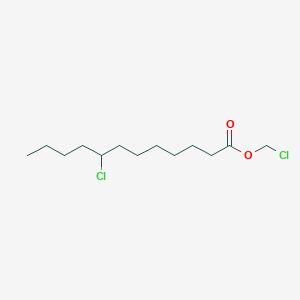
![7-Bromo-1,4-dithiaspiro[4.5]dec-6-ene](/img/structure/B14428851.png)
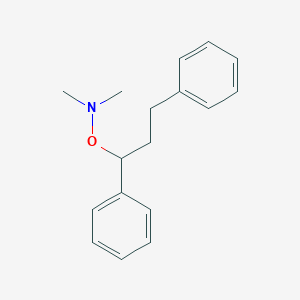

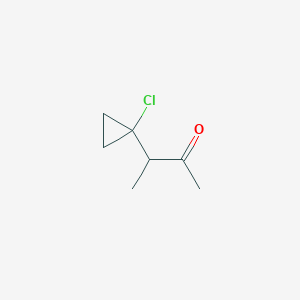
![1-(Bromomethyl)spiro[2.4]hepta-4,6-diene](/img/structure/B14428876.png)
![Benzamide, 2,6-dimethoxy-N-[3-(2-methoxy-1,1-dimethylethyl)-5-isoxazolyl]-](/img/structure/B14428884.png)
![{[(8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-yl]oxy}acetic acid](/img/structure/B14428891.png)
![3-[Bis(2-chloroethyl)amino]-N-formyl-L-phenylalanine](/img/structure/B14428893.png)
![p-[(p-Anilinophenyl)azo]phenol](/img/structure/B14428902.png)
